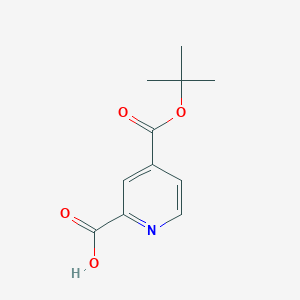

4-(Tert-butoxycarbonyl)picolinic acid

Description

Contextualization of Picolinic Acid Scaffolds in Modern Organic Synthesis

Picolinic acid, or pyridine-2-carboxylic acid, is a derivative of pyridine (B92270), an aromatic heterocyclic organic compound. wikipedia.orgontosight.ai The picolinic acid scaffold is a fundamental building block in the field of modern organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid group at the 2-position of the pyridine ring, makes it an important intermediate in the production of pharmaceuticals and agrochemicals. wikipedia.orgontosight.ai Picolinic acid and its derivatives are known to be versatile scaffolds, contributing to the development of a wide range of therapeutic agents used to treat conditions such as tuberculosis, cancer, and diabetes. nih.gov

The utility of picolinic acid extends to its role as a bidentate chelating agent for various elements, including zinc, iron, and copper. wikipedia.org This chelating ability is significant in biological systems. Furthermore, derivatives of picolinic acid have been investigated for diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai The modification of the pyridine ring on the picolinic acid structure can significantly influence the resulting compound's chemical properties and biological activity, making it a subject of continuous research. ontosight.aipensoft.net

Strategic Significance of the Tert-butoxycarbonyl Group in Chemical Design

The tert-butoxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups in organic synthesis, particularly for amines. numberanalytics.comjk-sci.com Its primary strategic significance lies in its ability to temporarily mask the reactivity of an amino group, preventing it from participating in unwanted side reactions during a multi-step synthesis. ontosight.ai This protection is crucial when performing chemical transformations on other parts of a molecule. ontosight.ai

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comontosight.ai The resulting N-Boc protected amine is stable under a variety of reaction conditions but can be readily removed when desired. numberanalytics.com Deprotection is usually achieved under mild acidic conditions, for instance, by using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol. ontosight.aiwikipedia.org This acid-lability allows for selective deprotection without affecting other, more robust protecting groups that may be present in the molecule. The development of the Boc group in the 1960s was a major advancement, especially in the field of peptide synthesis, and its use has since expanded into the synthesis of complex natural products and pharmaceuticals. numberanalytics.com

| Reagent/Condition | Purpose | Common Chemicals Used |

| Protection | Introduction of the Boc group to an amine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) |

| Deprotection | Removal of the Boc group to reveal the free amine | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Dichloromethane (DCM) |

Historical Development and Emerging Trends in the Study of 4-(Tert-butoxycarbonyl)picolinic Acid

The study of 4-(Tert-butoxycarbonyl)picolinic acid is intrinsically linked to the broader evolution of synthetic chemistry, where complex molecular architectures are assembled from versatile, well-defined building blocks. While a specific historical timeline for this single compound is not extensively documented, its development can be seen as a logical progression following the establishment of the picolinic acid scaffold's utility and the widespread adoption of Boc protection strategies.

Historically, the focus was on simpler, unsubstituted picolinic acid derivatives. nih.gov However, as the demand for more complex and functionally diverse molecules grew, particularly in drug discovery, the need for precisely functionalized intermediates like 4-(Tert-butoxycarbonyl)picolinic acid became apparent. This compound serves as a bifunctional building block: the picolinic acid core offers a site for further modification or coordination, while the Boc-protected group at the 4-position provides a latent functionality that can be revealed at a later synthetic stage.

Emerging trends point towards the increased use of such specialized building blocks in the synthesis of targeted therapeutic agents and functional materials. evitachem.com The presence of the Boc-protected group allows for its incorporation into complex synthetic pathways, such as in the creation of ligands for asymmetric catalysis or as intermediates in the synthesis of bioactive molecules. evitachem.com Research continues to explore the utility of this and similar compounds as key components in constructing novel molecular frameworks with specific chemical and biological properties.

Scope and Academic Relevance of the Research Outline

The academic relevance of studying 4-(Tert-butoxycarbonyl)picolinic acid lies in its position as an exemplary model of modern chemical design principles. It embodies the convergence of two critical concepts in organic synthesis: the use of heterocyclic scaffolds and the application of protecting group chemistry. Understanding this compound provides insight into the strategic planning required for multi-step synthesis.

| Property | Data |

| Compound Name | 4-(Tert-butoxycarbonyl)picolinic acid |

| CAS Number | 1222184-93-1 |

| Molecular Formula | C₁₁H₁₃NO₄ |

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-12-8(6-7)9(13)14/h4-6H,1-3H3,(H,13,14) |

InChI Key |

HKPOFGQMQJNESX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butoxycarbonyl Picolinic Acid

Classical Synthetic Routes and Precursor Transformations

Classical approaches to synthesizing complex molecules like 4-(tert-butoxycarbonyl)picolinic acid often rely on well-established reaction sequences that build the molecule step-by-step from simpler, commercially available precursors.

The synthesis of substituted picolinic acids can be approached through either linear or convergent strategies. scholarsresearchlibrary.com

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Reactants are combined sequentially to build the final product step-by-step. | Logically straightforward to plan and execute. | Overall yield can be very low for long sequences. scholarsresearchlibrary.com |

| Convergent Synthesis | Key fragments of the molecule are synthesized separately and then joined together. | Higher overall yield; allows for more efficient parallel synthesis of fragments. scholarsresearchlibrary.com | Requires more complex planning and fragment coupling reactions. |

The success of any multi-step synthesis hinges on the stability and reactivity of its intermediates and the optimization of each reaction step.

Key Intermediates: In the synthesis of substituted picolinic acids, intermediates like 4-chloropicolinic acid, 4-nitropicolinic acid N-oxide, or 4-aminopicolinic acid are crucial. umsl.edunih.gov These compounds provide a reactive handle at the 4-position, allowing for the introduction of various functional groups. For instance, 4-aminopicolinic acid can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the tert-butoxycarbonylamino group, a common protecting group strategy in organic synthesis. evitachem.com Picolinic acid derivatives themselves are valuable intermediates in the synthesis of more complex molecules, such as pharmaceuticals and specialized ligands for catalysis. google.comgoogle.com

Reaction Optimization: Achieving high yields and purity requires careful optimization of reaction conditions. This includes controlling temperature, choosing appropriate solvents, and selecting the right reagents and catalysts. For example, in the amidation of picolinic acid, in situ generation of an acid chloride intermediate is a key step. The choice of chlorinating agent, such as oxalyl chloride or thionyl chloride, and precise temperature control can significantly impact the yield and minimize the formation of side products like bis-acylated species. nih.govnih.gov Optimization is often an iterative process, involving screening different conditions to find the most efficient and reliable route, which is particularly important for developing scalable syntheses. nih.govbeilstein-journals.orgresearchgate.net

| Intermediate | Role in Synthesis | Example Transformation |

|---|---|---|

| Picolinic acid N-oxide | Activates the pyridine (B92270) ring for electrophilic substitution at the 4-position. | Nitration to form 4-nitropicolinic acid N-oxide. umsl.edu |

| 4-Aminopicolinic acid | Provides a nucleophilic amino group for further functionalization. | Reaction with Boc anhydride (B1165640) to form 4-((tert-butoxycarbonyl)amino)picolinic acid. evitachem.com |

| Picolinoyl chloride | An activated carboxylic acid derivative for forming amide or ester bonds. | Reaction with an alcohol or amine to form the corresponding ester or amide. nih.govnih.gov |

Contemporary and Scalable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of scalable, efficient, and environmentally benign processes.

Catalysis plays a pivotal role in contemporary organic synthesis by enabling reactions that would otherwise be inefficient or impossible.

Catalytic Oxidation: The picolinic acid core is often synthesized via the oxidation of picoline (2-methylpyridine). Contemporary methods employ selective catalytic oxidation, which is more environmentally friendly than classical methods using stoichiometric oxidants like potassium permanganate. google.comorgsyn.org Catalysts based on vanadium and titanium supported on silicon carbide have been developed for the vapor-phase oxidation of picoline to picolinic acid, offering high selectivity and lower production costs. google.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. These methods can be used to build the substituted pyridine skeleton of the target molecule from simpler precursors. For example, a halogenated pyridine derivative could be coupled with a suitable partner to introduce the functionality required at the 4-position prior to a final oxidation or esterification step. umsl.edugoogle.com

Multi-Component Reactions: Recently, novel nanoporous heterogeneous catalysts, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, have been used to synthesize picolinate (B1231196) derivatives through multi-component reactions at ambient temperatures. rsc.org This approach combines several simple starting materials in a single step to form a complex product, which is highly efficient and atom-economical.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.itimist.ma Atom economy is a key metric in this framework, measuring how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.comnih.gov

Green Chemistry Principles: Beyond atom economy, other green chemistry principles are relevant to the synthesis of 4-(tert-butoxycarbonyl)picolinic acid. These include using safer solvents to replace hazardous ones like dichloromethane (B109758), improving energy efficiency by running reactions at ambient temperature, and using catalytic reagents instead of stoichiometric ones to minimize waste. unibo.itwjpmr.comsphinxsai.com The development of scalable routes requires consideration of these principles to ensure the process is not only economically viable but also environmentally sustainable. google.com

Purification and Characterization Techniques for Synthetic Products

After synthesis, the crude product must be purified and its identity and purity confirmed through various analytical techniques.

Purification: Common purification methods for organic acids like 4-(tert-butoxycarbonyl)picolinic acid include recrystallization, which relies on differences in solubility between the product and impurities at different temperatures. mdpi.com For non-crystalline products or difficult-to-separate mixtures, flash column chromatography is frequently used. beilstein-journals.orgmdpi.com Another strategy involves converting the acid to a salt, which can facilitate purification through precipitation, followed by regeneration of the free acid. nih.gov

Characterization: The structure and purity of the final compound are confirmed using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups. umsl.edu

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. umsl.edubldpharm.com

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound by separating it from any remaining impurities. bldpharm.combldpharm.com

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the presence of key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid and ester moieties. umsl.edu

Melting Point Analysis provides a quick assessment of purity, as pure crystalline solids typically have a sharp and defined melting point. umsl.edu

| Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Confirms the chemical structure, atom connectivity, and number of protons/carbons. umsl.edu |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. bldpharm.com |

| HPLC | Assesses the purity of the final product. bldpharm.com |

| FTIR | Identifies characteristic functional groups present in the molecule. umsl.edu |

Applications of 4 Tert Butoxycarbonyl Picolinic Acid in Advanced Organic Synthesis

4-(Tert-butoxycarbonyl)picolinic Acid as a Versatile Building Block

The utility of 4-(tert-butoxycarbonyl)picolinic acid as a foundational component in organic synthesis stems from its dual functionality. The carboxylic acid at the 2-position of the pyridine (B92270) ring can undergo standard transformations such as esterification and amidation, while the Boc-protected group at the 4-position offers a stable yet readily removable handle to control the introduction of other functionalities.

4-(Tert-butoxycarbonyl)picolinic acid is a key starting material for producing novel substituted picolinic acids. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for an amino function at the 4-position. This protection is crucial as it allows chemists to perform selective reactions on other parts of the molecule, such as the carboxylic acid group or the pyridine ring itself, without unintended interference from a reactive amino group.

Once the desired modifications are complete, the Boc group can be removed under acidic conditions to reveal the 4-amino group. This unveiled amine can then be subjected to further reactions, such as acylation, alkylation, or participation in coupling reactions like the Sonogashira coupling, to introduce a wide variety of substituents. umsl.eduumsl.edu This stepwise approach provides a controlled and efficient pathway to a diverse library of 4-substituted picolinic acid derivatives, which are valuable as ligands for transition metals or as intermediates for pharmacologically active compounds. umsl.edu

Table 1: Synthetic Reactions involving the Picolinic Acid Scaffold

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Amide Coupling | Amine, Coupling Agents (e.g., HATU, EDC) | Picolinamide Derivatives |

| Esterification | Alcohol, Acid Catalyst | Picolinate (B1231196) Esters |

| Boc Deprotection | Acid (e.g., TFA, HCl) | 4-Aminopicolinic Acid |

| Sonogashira Coupling | Alkyne, Pd/Cu catalyst | 4-Alkynylpicolinic Acids umsl.edu |

This interactive table summarizes common synthetic transformations applicable to the 4-(tert-butoxycarbonyl)picolinic acid scaffold.

The picolinic acid framework is a valuable synthon for the construction of more elaborate heterocyclic systems, including fused and polycyclic structures. rsc.org The presence of both a carboxylic acid and a pyridine nitrogen allows it to participate in various cyclization reactions. 4-(Tert-butoxycarbonyl)picolinic acid acts as a specialized building block in these syntheses, where the Boc group ensures that the 4-position remains inert during the initial construction of the core architecture.

This strategy is employed in the synthesis of star-shaped molecules and other complex systems where precise control over reactivity is paramount. researchgate.net For instance, the picolinic acid moiety can be elaborated and then induced to cyclize, forming fused rings. Methodologies such as dearomative cycloadditions or intramolecular coupling reactions can be used to build intricate, three-dimensional structures. rsc.org The ability to deprotect the 4-position at a later stage provides an additional site for diversification or for tuning the electronic and steric properties of the final heterocyclic architecture.

Role as an Intermediate in Bioactive Scaffold Construction

In medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear frequently in biologically active compounds due to their ability to interact with multiple biological targets. researchgate.net 4-(Tert-butoxycarbonyl)picolinic acid serves as a valuable intermediate in the synthesis of molecules containing these important scaffolds.

The pyridine ring is a precursor to several privileged structures, most notably the piperidine (B6355638) ring, which is found in numerous pharmaceuticals. Through catalytic hydrogenation, the aromatic pyridine ring of 4-(tert-butoxycarbonyl)picolinic acid can be reduced to a piperidine skeleton. The Boc group ensures the 4-amino functionality is protected during this transformation, allowing for the clean generation of a key structural motif.

Furthermore, the picolinic acid derivative can be incorporated into the synthesis of other privileged scaffolds, such as benzodiazepines, which are known for their wide range of pharmacological activities. researchgate.net The controlled reactivity afforded by the Boc group allows for the molecule to be used as a fragment in multi-step syntheses, enabling the systematic construction of these complex and biologically significant structures.

Bifunctional linkers are critical components in modern chemical biology and drug development, most notably in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). broadpharm.commedchemexpress.com These linkers connect two different molecules, for example, a protein-targeting ligand and an E3 ligase ligand in a PROTAC. broadpharm.comnih.gov

4-(Tert-butoxycarbonyl)picolinic acid is structurally well-suited to serve as a building block for such linkers. It possesses two key functional points:

A Carboxylic Acid: This group can be readily activated to form an amide bond with an amine on one of the target molecules.

A Protected Amino Group: The Boc-protected amine at the 4-position provides a latent reactive site. After coupling the carboxylic acid, the Boc group can be removed to reveal a primary amine, which can then be attached to the second molecule of interest. nih.gov

This sequential reactivity makes it a strategic component for creating heterobifunctional linkers. nih.gov The rigidity of the pyridine ring also offers a degree of structural pre-organization that can be advantageous in optimizing the distance and spatial orientation between the two conjugated molecules, a critical factor for the efficacy of PROTACs and ADCs. nih.gov

Table 2: Components of a Bifunctional Linker Derived from 4-(Tert-butoxycarbonyl)picolinic Acid

| Component | Function | Chemical Group |

|---|---|---|

| Handle 1 | Conjugation to first molecule | Carboxylic Acid |

| Scaffold | Provides spacing and rigidity | Pyridine Ring |

| Handle 2 (Latent) | Conjugation to second molecule | Boc-protected Amine |

This interactive table illustrates the functional components of 4-(tert-butoxycarbonyl)picolinic acid when used as a precursor for a bifunctional linker.

Application in Total Synthesis Strategies

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, often requiring the development of novel synthetic strategies and methods. nih.govorganic-chemistry.org The selection of appropriate starting materials and building blocks is a cornerstone of an efficient retrosynthetic analysis.

While direct examples of the use of 4-(tert-butoxycarbonyl)picolinic acid in prominent total syntheses are not extensively documented in high-level reviews, its structural features make it a highly valuable hypothetical starting point for numerous classes of natural products, particularly alkaloids. nih.gov In a retrosynthetic disconnection of a complex target containing a substituted piperidine or pyridine core, 4-(tert-butoxycarbonyl)picolinic acid would represent an attractive and functionalized starting fragment. Its pre-installed and protected functionality at the 4-position simplifies the synthetic challenge, avoiding the need for de novo ring construction or late-stage functionalization, which can be low-yielding and non-selective. The use of such advanced, protected building blocks aligns with modern synthetic goals of efficiency and step-economy. nih.gov

Key Intermediates in Natural Product Synthesis Campaigns

4-(Tert-butoxycarbonyl)picolinic acid is a strategically designed building block for complex organic synthesis. Its structure incorporates two key features: the picolinic acid framework and a tert-butoxycarbonyl (Boc) group. The picolinic acid moiety, a pyridine-2-carboxylic acid, provides a rigid scaffold and a carboxylic acid handle for amide bond formation or other coupling reactions. The Boc group at the 4-position serves as a stable protecting group, enabling selective chemical transformations at other sites of the molecule.

While specific, named total synthesis campaigns prominently featuring 4-(tert-butoxycarbonyl)picolinic acid as a key intermediate are not extensively detailed in readily available literature, its utility can be inferred from the common strategies employed in natural product synthesis. Molecules with both a reactive site for coupling (the carboxylic acid) and a protected functional group are fundamental to the convergent synthesis of complex targets. The Boc group is particularly valuable due to its stability under a wide range of reaction conditions and its clean removal under acidic conditions. This allows for late-stage deprotection and functionalization, a crucial tactic in multi-step synthesis.

For instance, analogous structures like β-carboline-3-carboxylic acid are used in the synthesis of marine alkaloids by coupling them with other complex amine fragments. strath.ac.uk This highlights the role of heterocyclic carboxylic acids as essential components for linking different parts of a target natural product. The presence of the Boc group on the picolinic acid ring offers a latent site for introducing further complexity after the initial framework has been assembled, making it a versatile tool for creating libraries of natural product analogues for biological screening. strath.ac.uk

Stereochemical Control and Chiral Pool Applications

The picolinic acid scaffold is a foundational element in the design of chiral ligands used to control the stereochemical outcome of chemical reactions. Although 4-(tert-butoxycarbonyl)picolinic acid is itself achiral, it serves as a valuable precursor for the synthesis of chiral ligands. The functional group at the 4-position can be elaborated into a chiral moiety, transforming the molecule into a ligand capable of inducing asymmetry in catalytic processes.

A prominent class of ligands derived from the picolinic acid framework are pyridine-oxazolines (PyOx). rsc.org These are hybrid N,N-ligands that have shown remarkable success in a wide range of asymmetric catalytic reactions. rsc.org The synthesis of such ligands often starts from a functionalized picolinic acid derivative. The tert-butoxycarbonyl group in 4-(tert-butoxycarbonyl)picolinic acid can be converted into other functional groups, which are then used to construct the chiral oxazoline (B21484) ring. For example, enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines are prepared from precursors like 2-bromobenzonitrile (B47965) by converting the nitrile group to an oxazoline using a chiral amino alcohol. researchgate.net A similar strategy could be envisioned starting from the target compound.

Once complexed with a metal center, such as palladium or rhodium, these chiral ligands create a defined chiral environment around the metal. nih.gov This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other in the product. This principle is widely applied in reactions like asymmetric hydrogenation and allylic substitution, which are fundamental transformations in the synthesis of optically pure pharmaceuticals and natural products. nih.gov The versatility of the picolinic acid backbone allows for systematic tuning of the ligand's steric and electronic properties to optimize both reactivity and enantioselectivity for a specific transformation.

Contributions to Ligand Design and Metal Chelation Research

Development of Picolinic Acid-Based Ligands

Picolinic acid and its derivatives are cornerstones of ligand design due to their effective chelating properties. sjctni.edu The pyridine nitrogen and the carboxylate oxygen at the 2-position form a stable five-membered ring upon coordination to a metal ion, a motif that is central to its utility in coordination chemistry. nih.gov 4-(Tert-butoxycarbonyl)picolinic acid serves as an advanced intermediate for creating more sophisticated ligands, where the group at the 4-position can be modified to tune the ligand's properties or to introduce additional donor atoms.

The synthesis of complex picolinic acid-based ligands often involves the functionalization of the pyridine ring. For example, 4-substituted pyridine-2,6-dicarboxylic acids are recognized as important building blocks for bioactive molecules and functional materials. oist.jp The synthesis of these derivatives can be achieved through various methods, including one-pot reactions from simpler precursors like aldehydes and pyruvates under mild conditions. oist.jp

Furthermore, the carboxylic acid of picolinic acid itself is a versatile handle for elaboration. It can be converted to an amide, ester, or other functional group to append additional coordinating moieties or to attach the ligand to a larger molecular framework. Research has demonstrated the synthesis of pyridine-2,6-dicarboxamide derivatives through the simple condensation of the corresponding acyl chlorides with aromatic amines. nih.gov This modular approach allows for the creation of a diverse library of ligands with varied electronic and steric properties, tailored for specific applications in catalysis or metal sequestration.

Exploration of Coordination Modes and Metal-Binding Properties

The picolinic acid framework is well-established as a bidentate N,O-chelating agent, coordinating through the pyridine nitrogen and an oxygen atom of the carboxylate group. sjctni.edunih.gov This coordination mode is highly prevalent and forms stable complexes with a vast array of metal ions, including transition metals like cobalt, nickel, copper, and zinc, as well as mercury. sjctni.eduorientjchem.orgresearchgate.net

The geometry of the resulting metal complexes is influenced by the metal ion's identity, its oxidation state, and the presence of other co-ligands. Common geometries observed for picolinic acid complexes include octahedral, distorted octahedral, and square-pyramidal. nih.govorientjchem.orgresearchgate.net For instance, studies on mercury(II) complexes with picolinic acid have revealed the formation of both mononuclear compounds with a distorted square-pyramidal geometry and one-dimensional coordination polymers where the picolinate ligand bridges metal centers. nih.gov

While the bidentate N,O-chelation is the most common, other coordination modes are possible, particularly with more complex derivatives. Dipicolinic acid (pyridine-2,6-dicarboxylic acid), a closely related structure, typically acts as a tridentate O,N,O-ligand, coordinating through both carboxylate oxygens and the pyridine nitrogen. ajol.info This versatility in coordination allows picolinic acid-based ligands to form diverse metal-organic architectures with tailored properties. Theoretical studies have also been employed to analyze the coordination structures and stability of complexes formed between bis-picolinic acid derivatives and metal ions like lead and chromium. computer.org

| Metal Ion | Ligand Type | Observed Coordination Geometry | Source(s) |

| Co(II) | Picolinic Acid | Octahedral | orientjchem.orgresearchgate.net |

| Ni(II) | Picolinic Acid | Octahedral | orientjchem.orgresearchgate.net |

| Cu(II) | Picolinic Acid | Distorted Octahedral | orientjchem.orgresearchgate.net |

| Hg(II) | Picolinic Acid | Distorted Tetrahedron, Square Pyramid | nih.gov |

| Zn(II) | Dipicolinic Acid | Octahedral | researchgate.net |

Computational and Theoretical Studies on 4 Tert Butoxycarbonyl Picolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules.

The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For substituted picolinic acids, the nature of the substituent at the 4-position significantly influences the electronic properties. For instance, studies on 4-methoxypicolinic acid (an electron-donating group) and 4-nitropicolinic acid (an electron-withdrawing group) show how substituents modulate the HOMO and LUMO energy levels. It is anticipated that the tert-butoxycarbonyl group, being moderately electron-withdrawing, will influence the electronic distribution in the pyridine (B92270) ring of 4-(Tert-butoxycarbonyl)picolinic acid. The HOMO is likely to be localized over the pyridine ring and the carboxylate group, while the LUMO may also be distributed over the aromatic system, with contributions from the carbonyl groups.

Table 1: Predicted Electronic Properties of 4-(Tert-butoxycarbonyl)picolinic Acid Based on Analogous Compounds

| Property | Predicted Characteristic | Influence of Tert-butoxycarbonyl Group |

|---|---|---|

| HOMO Energy | Relatively low | Lowered due to the electron-withdrawing nature of the substituent. |

| LUMO Energy | Relatively low | Lowered, potentially to a greater extent than the HOMO. |

| HOMO-LUMO Gap (ΔE) | Moderate | The gap size will be indicative of its kinetic stability and reactivity. |

| Electron Density | Polarized | Significant polarization is expected around the nitrogen and oxygen atoms. |

The tert-butoxycarbonyl group is expected to render the pyridine ring of 4-(Tert-butoxycarbonyl)picolinic acid more susceptible to nucleophilic attack compared to unsubstituted picolinic acid. The carboxylic acid group, being a site of high electron density, is a likely center for electrophilic attack. Molecular electrostatic potential (MEP) maps, which visualize the charge distribution, would likely show negative potential around the oxygen and nitrogen atoms, indicating these as the most probable sites for electrophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its function and interactions. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

The presence of the bulky tert-butoxycarbonyl group introduces steric hindrance that will influence the preferred conformation of 4-(Tert-butoxycarbonyl)picolinic acid. Rotation around the single bonds connecting the substituent and the carboxylic acid to the pyridine ring will be associated with specific energy barriers. The most stable conformation is likely to be one that minimizes steric clash between the tert-butyl group and the adjacent protons of the pyridine ring, as well as the carboxylic acid group. Recent studies on other picolinic acid derivatives have highlighted how even small changes in substituents can lead to significant variations in their conformational preferences and crystal packing. nih.govresearchgate.net

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. Theoretical studies on picolinic acid and its derivatives have shown that polar solvents can significantly influence the electronic properties and molecular structure. researchgate.net For 4-(Tert-butoxycarbonyl)picolinic acid, polar protic solvents are expected to form hydrogen bonds with the carboxylic acid group and the nitrogen atom of the pyridine ring. These interactions can stabilize certain conformations and alter the electronic distribution, thereby affecting reactivity. For example, solvent-molecule interactions are often more pronounced around heteroatoms in polar solvents. researchgate.net

Theoretical Investigations of Ligand-Metal Interactions

Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as coordination sites, making them effective chelating agents. Theoretical studies on the interaction of picolinic acid with metal ions provide a framework for understanding the potential coordination chemistry of 4-(Tert-butoxycarbonyl)picolinic acid.

Computational Modeling of Coordination Complexes

Computational modeling is instrumental in understanding the three-dimensional structures, intermolecular interactions, and electronic properties of coordination complexes formed by picolinic acid and its derivatives. These studies help elucidate how substituents, such as the 4-(tert-butoxycarbonyl) group, might influence the molecule's coordination behavior.

Advanced computational techniques are employed to model the behavior of these complexes. Density Functional Theory (DFT) is a common method used to calculate the geometric and electronic structures of coordination compounds. nih.gov For instance, DFT calculations at the LSDA/SDD level have been used to determine the optimized geometry, including bond lengths and angles, of picoline-containing Pt(IV) complexes. nih.gov Such calculations provide a foundational understanding of how the ligand coordinates with a metal center. Picolinic acid typically acts as a bidentate chelating agent, coordinating through the pyridine nitrogen and a carboxylate oxygen atom. researchgate.netionicviper.orgnih.gov

Beyond basic structure determination, computational models are used to analyze the forces governing crystal packing and molecular conformation. For various picolinic acid derivatives, techniques such as Hirshfeld surface analysis and energetic frameworks calculations have been utilized. researchgate.netnih.gov These methods offer a detailed view of intermolecular interactions, such as π-stacking and other nonbonding contacts, which are crucial for understanding the solid-state behavior of these compounds. researchgate.netnih.gov The introduction of different substituents on the pyridine ring can induce significant changes in both molecular structure and crystal packing, highlighting the importance of such computational analyses. researchgate.netnih.gov

Table 1: Computational Methods Used in Modeling Picolinic Acid Derivative Complexes

| Computational Method | Information Yielded | Relevant Compounds Studied |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, bond lengths and angles, vibrational frequencies. | Picoline-Diazido-Pt(IV) Compounds, Copper(II) Picolinate (B1231196) |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions within a crystal lattice. | Substituted Picolinic Acid Derivatives |

| Energetic Frameworks Calculations | Calculation of interaction energies (Coulomb, dispersion) to understand crystal packing stability. | Substituted Picolinic Acid Derivatives |

This table is generated based on computational studies performed on derivatives and analogues of picolinic acid.

Theoretical Binding Affinities and Stability Predictions

A primary goal of computational chemistry in ligand design is the prediction of the stability of coordination complexes and their binding affinity to target molecules, such as biological macromolecules.

The stability of metal complexes is a critical parameter. While experimental methods determine stability constants, theoretical approaches can predict and rationalize these values. acs.org For Pt(IV) complexes containing picoline, DFT calculations have been employed to evaluate the stability, which is a key factor in their potential applications. nih.gov The HOMO-LUMO energy gap, calculated via DFT, is another parameter used to explain charge transfer within the molecule and infer its kinetic stability. nih.gov Thermogravimetric analysis (TGA) of metal complexes with picolinic acid has shown that many are stable at temperatures above 260°C, providing experimental data that can be correlated with theoretical stability predictions. orientjchem.orgresearchgate.net

The prediction of binding affinity, particularly in the context of drug discovery, is a more complex challenge. It involves modeling the interaction between a ligand and a protein or another biological target. nih.govbiorxiv.orgresearchgate.net While specific binding affinity predictions for 4-(tert-butoxycarbonyl)picolinic acid are not available in the cited literature, the general methodologies are well-established. Physics-based methods and, increasingly, machine learning and deep learning models are used to predict the strength of protein-ligand interactions, often expressed as a dissociation constant (Kd). biorxiv.org These models can use 1D sequence information, 2D structural features, or 3D complex structures as input to estimate binding affinity. researchgate.net For any given picolinic acid derivative, these computational tools could theoretically be used to screen for potential biological targets and optimize binding interactions.

Table 2: Parameters for Stability and Binding Affinity Predictions

| Parameter | Method of Prediction | Significance |

|---|---|---|

| Complex Stability | DFT calculations, Correlation with experimental TGA data | Indicates the thermodynamic robustness of the coordination complex. |

| HOMO-LUMO Energy Gap | DFT calculations | Relates to the electronic excitability and kinetic stability of the molecule. |

| Binding Affinity (e.g., Kd) | Machine Learning Models, Physics-based simulations (e.g., Molecular Dynamics) | Quantifies the strength of interaction between the ligand and a biological target. |

This table outlines general parameters and methods used in the theoretical study of ligands and their complexes.

Future Directions and Emerging Research Avenues for 4 Tert Butoxycarbonyl Picolinic Acid

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste and minimize the use of hazardous substances. nih.gov Future research concerning 4-(tert-butoxycarbonyl)picolinic acid will likely focus on developing more sustainable synthetic routes, moving away from traditional methods that may involve harsh conditions or environmentally detrimental reagents.

Key research avenues include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of picolinic acid derivatives offers a highly selective and environmentally benign alternative to conventional chemical methods. nih.gov Research could explore enzymes for the regioselective functionalization of the pyridine (B92270) ring or for the hydrolysis or formation of ester precursors under mild, aqueous conditions.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes can enhance safety, improve reaction control, and increase efficiency. Flow chemistry allows for precise control over parameters like temperature and reaction time, often leading to higher yields and purity while minimizing solvent usage.

Green Solvents and Reagents: A major focus will be the replacement of hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or bio-based solvents. Similarly, the development of synthetic pathways that utilize non-toxic, renewable starting materials and catalytic reagents instead of stoichiometric ones is a critical goal. rsc.org For instance, processes are being developed for producing pyridine carboxylic acids that are both cost-effective and eco-friendly for large-scale industrial production. google.comgoogle.com

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to dramatically reduce reaction times, increase yields, and often enable reactions under solvent-free conditions, presenting an efficient methodology for synthesizing pyridine derivatives. nih.gov

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Approaches

| Aspect | Conventional Methods | Potential Sustainable Methodologies | Anticipated Benefits |

|---|---|---|---|

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Biocatalysis (enzymes), heterogeneous catalysts | Reduced waste, high selectivity, milder conditions |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, supercritical fluids, bio-solvents | Lower environmental impact, reduced toxicity |

| Energy | Prolonged heating/cooling cycles in batch reactors | Flow chemistry, microwave irradiation | Improved energy efficiency, faster reactions |

| Starting Materials | Petroleum-derived precursors | Renewable feedstocks, bio-based sources | Reduced carbon footprint, long-term sustainability |

Exploration of Unconventional Reactivity Patterns and Catalysis

The unique electronic and steric properties of 4-(tert-butoxycarbonyl)picolinic acid suggest it could exhibit novel reactivity or serve as a specialized ligand or catalyst. The interplay between the electron-withdrawing carboxyl group, the coordinating pyridine nitrogen, and the bulky Boc-protected amine at the 4-position creates a distinct chemical environment ripe for exploration.

Future research could investigate:

Organocatalysis: Picolinic acid itself has been identified as a naturally occurring, sustainable hydrogen bond donor catalyst for reactions like the cycloaddition of CO₂ to epoxides. rsc.org Research could explore whether 4-(tert-butoxycarbonyl)picolinic acid or its derivatives can act as effective organocatalysts, with the Boc group modulating solubility and the electronic nature of the pyridine ring.

Ligand Development for Catalysis: Picolinic acids are widely used as ligands in coordination chemistry. nih.gov The specific substitution pattern of this compound could be exploited to create ligands for transition metal catalysis. The Boc group could influence the steric environment around the metal center, potentially inducing high selectivity in asymmetric catalysis.

Heterogeneous Catalysis: Immobilizing the molecule onto a solid support, such as a metal-organic framework (MOF) or polymer resin, could lead to the development of recyclable heterogeneous catalysts. nih.gov This approach combines the compound's catalytic potential with the practical advantages of easy separation and reuse. nih.govrsc.org

Advanced Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. mpg.de The structure of 4-(tert-butoxycarbonyl)picolinic acid, with its hydrogen bond donors/acceptors, potential for π-stacking via the pyridine ring, and metal coordination sites, makes it an excellent candidate for constructing complex supramolecular architectures.

Emerging research directions include:

Self-Assembled Materials: Investigating the self-assembly of the molecule in solution and on surfaces could lead to the formation of novel materials like gels, liquid crystals, or ordered molecular layers. The balance of hydrogen bonding, π-stacking, and steric hindrance from the Boc group would direct the assembly process. researchgate.net

Host-Guest Chemistry: The molecule could be incorporated into larger host structures designed to selectively bind specific guest molecules. The picolinic acid moiety can act as a recognition site for metal ions or small organic molecules, forming the basis for new chemical sensors or separation materials.

Metal-Organic Frameworks (MOFs): As a functionalized organic linker, 4-(tert-butoxycarbonyl)picolinic acid could be used to construct bespoke MOFs. mpg.de The Boc group could be retained to modify the pore environment or removed post-synthesis to create specific functional sites within the framework, potentially for applications in gas storage or catalysis.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. researchgate.net Integrating the synthesis of 4-(tert-butoxycarbonyl)picolinic acid and its derivatives into these systems could significantly accelerate research.

Future efforts in this area would focus on:

Solid-Phase Synthesis: Adapting the synthesis of derivatives to a solid support would facilitate purification and automation. sciforum.net The carboxylic acid could be anchored to a resin, allowing for modifications to the pyridine ring, followed by cleavage to release the final product.

Flow Chemistry Systems: Developing a robust, multi-step flow synthesis of the compound and its analogues would enable on-demand production and the creation of compound libraries. researchgate.net This approach allows for rapid optimization of reaction conditions and seamless integration of purification steps.

Combinatorial Chemistry: Using automated platforms, the picolinic acid core could be combined with diverse sets of building blocks to generate large libraries of derivatives. This high-throughput approach is invaluable for screening for biological activity or desired material properties. chemrxiv.org

Table 2: Key Technologies for High-Throughput Synthesis of Picolinic Acid Derivatives

| Technology Platform | Principle | Application to 4-(Tert-butoxycarbonyl)picolinic Acid | Primary Advantage |

|---|---|---|---|

| Solid-Phase Synthesis | Molecule is covalently bound to an insoluble resin during synthesis. | Immobilize via the carboxyl group to build derivatives on the pyridine ring. | Simplified purification (filtration), high amenability to automation. sciforum.net |

| Automated Flow Chemistry | Reagents are pumped through reactors in continuous streams. | Develop multi-step sequences for the core scaffold and its analogues. | Precise reaction control, enhanced safety, rapid library generation. researchgate.netchemrxiv.org |

| Robotic Liquid Handlers | Automated systems for dispensing and mixing reagents in well-plates. | Perform parallel synthesis of hundreds of derivatives in small scale. | Massive throughput for creating combinatorial libraries for screening. |

Design of Next-Generation Chemical Probes and Tools (Conceptual)

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes. youtube.com The picolinic acid scaffold is present in various biologically active compounds, including synthetic auxin herbicides. nih.govnih.gov 4-(Tert-butoxycarbonyl)picolinic acid serves as an ideal starting point for the conceptual design of sophisticated chemical probes.

Conceptual avenues for development include:

Targeted Covalent Inhibitors: The carboxylic acid group could be engineered into a "warhead" for forming covalent bonds with specific amino acid residues (e.g., lysine, serine) in a protein's active site. nih.gov The pyridine ring and the 4-position substituent would guide the probe to its target, ensuring high selectivity.

Photoaffinity Probes: The molecule could be functionalized with a photoreactive group (e.g., an azide (B81097) or diazirine). Upon binding to its biological target, the probe can be permanently cross-linked by UV light, allowing for identification and characterization of the target protein.

Fragment-Based Drug Discovery: The core molecule can be used as a "fragment" in screening campaigns against protein targets. Once a binding interaction is identified, the fragment can be elaborated from the 4-position (after Boc deprotection) or other positions on the ring to develop more potent and selective ligands.

Q & A

Q. How can I synthesize 4-(tert-butoxycarbonyl)picolinic acid with high purity, and what analytical methods are recommended for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves protecting the amino group of picolinic acid using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., NaHCO₃ in THF/water). Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) removes unreacted starting materials. Structural confirmation requires ¹H/¹³C NMR (characteristic Boc peaks: δ ~1.4 ppm for tert-butyl protons, ~155 ppm for carbonyl carbon). Purity assessment should combine GC (for volatile impurities, >97% threshold) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect non-volatile byproducts .

Q. What are the optimal storage conditions for 4-(tert-butoxycarbonyl)picolinic acid to prevent decomposition, and how should stability be monitored experimentally?

- Methodological Answer : Store in airtight amber vials at -20°C under argon to minimize hydrolysis of the Boc group. Conduct accelerated stability studies at 40°C/75% relative humidity (RH) for 4 weeks, monitoring degradation via TLC (silica gel 60 F254, ethyl acetate developer; Rf ~0.5 for intact compound) and HPLC (quantify degradation products >2% as instability threshold). For long-term storage, lyophilization after dissolution in anhydrous acetonitrile is recommended .

Advanced Research Questions

Q. When observing inconsistent yields in the coupling reactions of 4-(tert-butoxycarbonyl)picolinic acid with amine nucleophiles, what systematic approach should be taken to identify and resolve competing reaction pathways?

- Methodological Answer : Perform kinetic studies using in situ FT-IR (track carbonyl peak at 1720 cm⁻¹) to monitor reaction progress. Employ LC-MS at 5-minute intervals to detect intermediates (e.g., active esters or Boc-migrated products). Test coupling agents (HATU vs. EDCI) and bases (DIPEA vs. NMM) to optimize activation efficiency. If carbodiimide-based coupling yields <70%, suspect Boc migration—confirm via 2D NMR (NOESY for spatial proximity of tert-butyl groups) and switch to Fmoc protection for comparison .

Q. How should researchers address discrepancies in reported melting points for 4-(tert-butoxycarbonyl)picolinic acid derivatives obtained from different synthetic routes?

- Methodological Answer : Analyze thermal behavior via differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Compare recrystallization solvents (e.g., ethyl acetate/hexane vs. methanol/water) to identify polymorphic forms. For polymorph confirmation, perform powder X-ray diffraction (PXRD; Cu Kα radiation, 2θ = 5–50°) and match with simulated patterns from single-crystal data. Report both onset and peak temperatures to account for phase transitions .

Q. What experimental approaches are recommended to study the surface adsorption behavior of 4-(tert-butoxycarbonyl)picolinic acid on indoor-relevant materials, and how can conflicting data from different substrate types be resolved?

- Methodological Answer : Use quartz crystal microbalance with dissipation monitoring (QCM-D) to measure mass adsorption on silica, gypsum, and PVC surfaces. Complement with time-of-flight secondary ion mass spectrometry (ToF-SIMS) to analyze molecular orientation. Normalize adsorption data by substrate porosity (BET surface area analysis) when comparing porous vs. non-porous materials. Control humidity at 50% RH using saturated salt solutions during experiments to isolate environmental effects .

Q. How does the tert-butoxycarbonyl group influence the acid dissociation constant (pKa) of picolinic acid, and what experimental techniques are suitable for measuring this effect?

- Methodological Answer : The electron-withdrawing Boc group lowers the pKa of the carboxylic acid moiety by ~0.5–1.0 units. Determine pKa via potentiometric titration (0.1 M KCl, 25°C) with a glass electrode calibrated to pH 4.0 and 7.0. Validate results using UV-Vis spectroscopy (200–400 nm) in buffered solutions (pH 2–6). Compare with DFT calculations (B3LYP/6-31G*) to model electronic effects .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the solubility of 4-(tert-butoxycarbonyl)picolinic acid in polar vs. non-polar solvents?

- Methodological Answer : Systematically test solubility in DMSO, acetonitrile, and chloroform using gravimetric analysis (5 mg/mL increments, 25°C). For discrepancies, analyze solvent purity (GC headspace for water content) and compound crystallinity (PXRD). If DMSO solubility varies >10%, suspect hydrate formation—confirm via Karl Fischer titration and DSC (endotherm at 100–120°C for water loss) .

Quality Control & Validation

Q. What strategies ensure batch-to-batch consistency in 4-(tert-butoxycarbonyl)picolinic acid synthesis for pharmacological studies?

- Methodological Answer : Implement process analytical technology (PAT) with in-line FT-IR to monitor Boc protection in real time. Validate purity across batches via triple detection: ¹H NMR (integration of tert-butyl protons), HPLC-ELSD (for non-UV active impurities), and LC-HRMS (exact mass confirmation, Δ <2 ppm). Establish acceptance criteria: ≥98% purity (HPLC), ≤0.5% residual solvents (GC headspace) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.